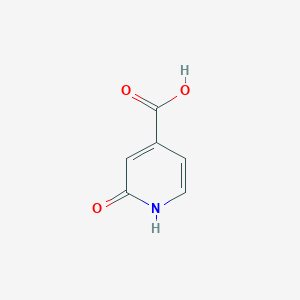

2-Hydroxyisonicotinic acid

Overview

Description

2-Hydroxyisonicotinic acid is a member of pyridines and an aromatic carboxylic acid . It is a derivative of nicotinic acid and is used as a growth factor in Erwinia amylovora growth (pear and apple blossoms) . It is primarily used for research .

Molecular Structure Analysis

The molecular formula of 2-Hydroxyisonicotinic acid is C6H5NO3 . Its molecular weight is 139.11 g/mol .Chemical Reactions Analysis

Specific chemical reactions involving 2-Hydroxyisonicotinic acid are not detailed in the search results .Physical And Chemical Properties Analysis

2-Hydroxyisonicotinic acid is a solid substance . Its melting point is 300°C, and its predicted boiling point is 384.0±42.0 °C . The predicted density is 1.451±0.06 g/cm3 .Scientific Research Applications

- Researchers have explored its coordination behavior with transition metals like copper, nickel, and cobalt. These complexes exhibit diverse properties, including luminescence, magnetic behavior, and redox activity .

- The compound’s mechanism of action involves disrupting microbial cell membranes and interfering with essential metabolic pathways. Researchers are exploring its use as an alternative to conventional antibiotics .

- Researchers have incorporated them into luminescent sensors, light-emitting diodes (LEDs), and fluorescent probes for biological imaging .

- The compound’s structural similarity to nicotinic acid (niacin) suggests potential applications in treating metabolic disorders .

- Its adsorption onto metal surfaces forms protective layers, reducing the rate of corrosion. Researchers aim to develop eco-friendly corrosion inhibitors using this compound .

Coordination Chemistry and Metal Complexes

Antibacterial and Antifungal Properties

Photoluminescent Materials

Supramolecular Chemistry and Crystal Engineering

Biological Activity and Drug Development

Corrosion Inhibition

Safety and Hazards

2-Hydroxyisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxyisonicotinic acid (HICA) is bacterial cell membranes . The compound interacts with these structures, leading to a series of events that ultimately result in bacterial cell death .

Mode of Action

HICA exerts its antibacterial activity by penetrating the bacterial cell membranes . This penetration causes depolarization of the membranes, leading to their rupture . The rupture of the membranes then results in the leakage of cellular contents, which ultimately leads to cell death .

Biochemical Pathways

It is known that the compound’s action leads to the disruption of the integrity of bacterial cell membranes . This disruption affects the normal functioning of the cells, leading to their death .

Result of Action

The result of HICA’s action is the death of bacterial cells . By disrupting the integrity of the cell membranes, the compound causes the cells to lose vital contents, which ultimately leads to their death .

properties

IUPAC Name |

2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCJLRTXPHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944942 | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyisonicotinic acid | |

CAS RN |

22282-72-0 | |

| Record name | 22282-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

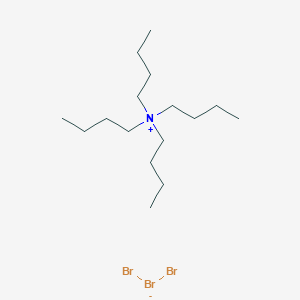

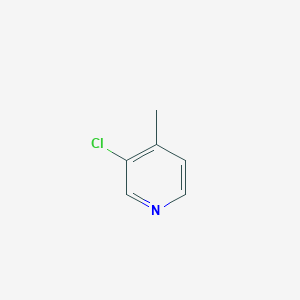

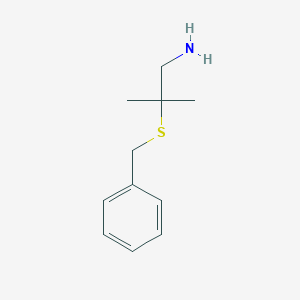

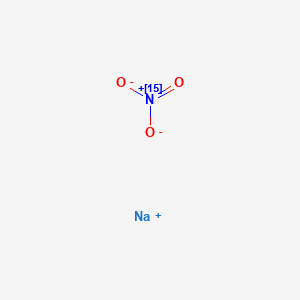

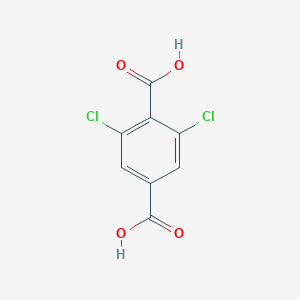

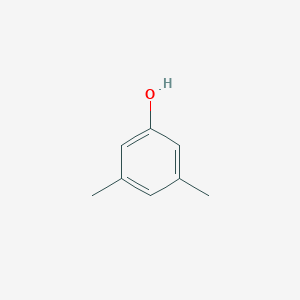

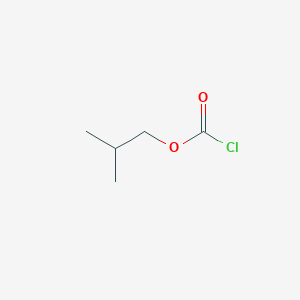

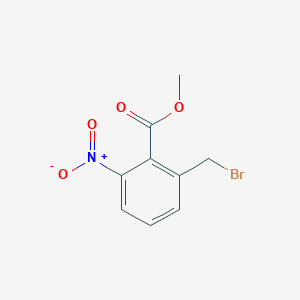

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydroxyisonicotinic acid interact with protocatechuate 3,4-dioxygenase?

A: 2-OH INO acts as a transition state analog inhibitor of 3,4-PCD. [] It mimics the proposed transition state of the natural substrate (3,4-dihydroxybenzoate) during the enzymatic reaction. Crystallographic studies reveal that 2-OH INO binds directly to the active site ferric ion (Fe3+) in 3,4-PCD. [, ] This binding involves chelation, displacing the endogenous tyrosinate ligand (Tyr447) from the iron atom. [] This displacement creates a cavity where a solvent molecule or, in the case of ternary complexes, a cyanide ion (CN-) can bind. []

Q2: What is the significance of cyanide binding in the 3,4-PCD.2-OH INO complex?

A: Cyanide binding helps elucidate the coordination environment of the iron atom in 3,4-PCD complexes. Studies using electron paramagnetic resonance (EPR) spectroscopy show that cyanide can bind in two steps, forming both Fe-CN and Fe-(CN)2 complexes. [] Furthermore, cyanide binding displaces water molecules from the iron coordination sphere in both the native enzyme and the enzyme-2-OH INO complex, suggesting a potential water binding site near the oxygen insertion site during the catalytic cycle. []

Q3: What is the impact of 2-OH INO binding on the structure of 3,4-PCD?

A: Binding of 2-OH INO to 3,4-PCD induces significant conformational changes in the enzyme. [] The most notable change is the displacement of the endogenous tyrosinate ligand (Tyr447) from the iron atom upon 2-OH INO binding. [] This displacement is stabilized by hydrogen bonding interactions between Tyr447 and nearby residues, creating a cavity adjacent to the substrate binding site. [] This structural rearrangement is thought to be crucial for the enzyme's catalytic mechanism. []

Q4: What can be inferred about the catalytic mechanism of 3,4-PCD based on 2-OH INO binding?

A: The binding of 2-OH INO, a transition state analog, to 3,4-PCD provides valuable insights into the enzyme's catalytic mechanism. [] By mimicking the transition state, 2-OH INO occupies the same space and interacts with the active site in a way that resembles the natural substrate during the oxygen insertion step. [] This interaction suggests that substrate binding initiates a series of conformational changes, including the displacement of Tyr447, which are essential for creating a catalytically competent active site. [] Further studies exploring the binding kinetics and thermodynamics of 2-OH INO, along with structural analysis of the enzyme-inhibitor complex, can provide a more detailed understanding of the reaction pathway and the specific roles of key amino acid residues in 3,4-PCD.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)